molecular formula C13H10F6N2OS B2736290 (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol CAS No. 318239-53-1

(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol

Cat. No. B2736290
CAS RN: 318239-53-1
M. Wt: 356.29
InChI Key: BFTPQQRZZCLFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring which includes two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a methyl group, a trifluoromethyl group, and a phenylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl groups would add electronegativity to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions, including N-alkylation, N-acylation, sulfonation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl groups, for example, would likely make the compound more lipophilic and could potentially increase its boiling point .

Scientific Research Applications

a. Trifluoromethylated Drugs: Researchers have explored the incorporation of trifluoromethyl groups into drug molecules. These modifications can enhance bioavailability, metabolic stability, and binding affinity. Examples include antiviral agents, kinase inhibitors, and anti-inflammatory drugs .

b. Fluorinated Prodrugs: The trifluoromethyl moiety can serve as a prodrug strategy. By masking the active drug with a trifluoromethyl group, it becomes more lipophilic and can penetrate cell membranes. Upon metabolism, the trifluoromethyl group is cleaved, releasing the active drug .

Agrochemicals

The trifluoromethyl group finds applications in crop protection:

a. Herbicides: Trifluoromethylated herbicides exhibit potent weed-killing activity. Researchers have developed compounds with selective herbicidal properties, minimizing damage to crops .

b. Fungicides and Insecticides: Trifluoromethyl-containing fungicides and insecticides have been investigated for their efficacy in protecting crops from fungal diseases and insect pests .

Materials Science

The compound’s unique structure contributes to materials with desirable properties:

a. Organic Semiconductors: Trifluoromethylated derivatives have been explored as organic semiconductors in electronic devices. Their electron-withdrawing nature enhances charge transport and stability .

b. Liquid Crystals: Researchers have synthesized liquid crystals containing trifluoromethyl groups. These materials exhibit interesting phase transitions and optical properties .

Catalysis

The oxidation/reduction processes involving trifluoromethyl-containing compounds play a role in catalytic reactions:

a. Trifluoromethylation Reactions: Understanding the redox potentials of these compounds aids in designing efficient catalytic systems for trifluoromethylation reactions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Pyrazole derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2OS/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPQQRZZCLFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol

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